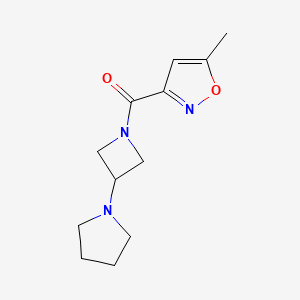

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyrrolidine ring, and an azetidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone typically involves multi-step organic synthesis techniquesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the product .

化学反応の分析

Types of Reactions

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

科学的研究の応用

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

作用機序

The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to modulate these targets, leading to specific biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .

類似化合物との比較

Similar Compounds

- (5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

- (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)ethanone

- (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)propanone

Uniqueness

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

生物活性

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a methylisoxazole ring and a pyrrolidine-substituted azetidine moiety, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures may modulate signaling pathways involved in inflammation, cancer proliferation, and neuroprotection. Specifically, the following mechanisms have been observed:

- Inhibition of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines such as TNFα and IL-6, potentially through modulation of the SIK kinase family .

- Antitumor Activity : Similar compounds have shown efficacy in inhibiting tumor growth by interfering with the PI3K/AKT/mTOR signaling pathway, which is pivotal in cancer cell proliferation .

- Neuroprotective Effects : The isoxazole ring is often associated with neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced levels of TNFα and IL-6 | |

| Antitumor | Inhibition of tumor growth in xenograft models | |

| Neuroprotection | Potential protective effects against neurotoxicity |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Antitumor Activity : A study demonstrated that a structurally similar compound effectively suppressed tumor growth in mouse models at low doses, indicating a promising therapeutic index for further development .

- Inflammation Modulation Study : Research indicated that derivatives targeting SIK kinases could significantly reduce inflammatory markers in autoimmune disease models, suggesting potential for treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the azetidine-pyrrolidine core. Key steps include:

- Coupling Reactions: Use of coupling agents (e.g., EDC/HOBt) to link the 5-methylisoxazole moiety to the azetidine ring .

- Catalytic Conditions: Palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce the pyrrolidine group .

- Reflux Optimization: Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .

Intermediate purification via column chromatography is critical to isolate high-purity precursors .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Assign chemical shifts to confirm the azetidine-pyrrolidine linkage (δ 3.5–4.5 ppm for azetidine protons) and isoxazole ring (δ 6.2–6.8 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the crowded aliphatic region .

- HPLC:

- Use a C18 column with a gradient mobile phase (e.g., water:acetonitrile) to assess purity (>95%) .

- Mass Spectrometry (HRMS):

- Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer:

- DoE (Design of Experiments): Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors affecting yield .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and detect side products .

- Post-Hoc Analysis: Compare HPLC chromatograms of low-yield batches to identify unanticipated byproducts (e.g., azetidine ring-opening derivatives) .

Q. What strategies optimize the compound’s stability under varying pH conditions?

- Methodological Answer:

- pH Stability Profiling:

- Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .

- Degradation Pathways: Acidic conditions may hydrolyze the isoxazole ring, while basic conditions could destabilize the azetidine-pyrrolidine bond .

- Stabilization Approaches:

- Lyophilization for long-term storage .

- Formulate with cyclodextrins to enhance aqueous stability .

Q. How can the biological activity of this compound be evaluated against related analogs?

- Methodological Answer:

- In Silico Screening: Perform molecular docking with target proteins (e.g., kinases or GPCRs) to predict binding affinity .

- In Vitro Assays:

- Enzyme Inhibition: Test against COX-2 or PDE4B, leveraging the isoxazole moiety’s known role in anti-inflammatory activity .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- SAR (Structure-Activity Relationship) Table:

Q. Data Contradiction & Validation

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?

- Methodological Answer:

- X-Ray Crystallography: Resolve ambiguous NOE correlations by determining the solid-state conformation .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

- Dynamic Effects: Consider rotameric states of the pyrrolidine ring that may cause NMR signal splitting absent in the crystal structure .

Q. Experimental Design for Biological Studies

Q. What controls are critical in assessing the compound’s pharmacokinetic properties?

- Methodological Answer:

特性

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRSVIWXLGPHES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。